
2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cloro-8-hidroxiquinolin-7-il)benzaldehído es un compuesto químico que pertenece a la clase de derivados de quinolina Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-(5-Cloro-8-hidroxiquinolin-7-il)benzaldehído normalmente implica la reacción de 5-cloro-8-hidroxiquinolina con benzaldehído en condiciones específicas. La reacción a menudo se lleva a cabo en presencia de un catalizador, como el ácido p-toluensulfónico, y requiere un solvente como el etanol. La mezcla de reacción se calienta a reflujo durante varias horas para asegurar la conversión completa .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: 2-(5-Cloro-8-hidroxiquinolin-7-il)benzaldehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.
Reducción: El compuesto se puede reducir para formar el alcohol correspondiente.
Sustitución: El átomo de cloro se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reacciones de sustitución.
Productos principales:
Oxidación: Ácido 2-(5-Cloro-8-hidroxiquinolin-7-il)benzoico.
Reducción: Alcohol 2-(5-Cloro-8-hidroxiquinolin-7-il)bencílico.
Sustitución: Diversos derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(5-Cloro-8-hidroxiquinolin-7-il)benzaldehído tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto exhibe propiedades antimicrobianas y anticancerígenas, lo que lo convierte en un objeto de estudio en la investigación biológica.
Medicina: Debido a sus actividades biológicas, se explora para posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(5-Cloro-8-hidroxiquinolin-7-il)benzaldehído implica su interacción con varios objetivos moleculares:
Objetivos moleculares: El compuesto puede quelar iones metálicos, lo cual es crucial para su actividad biológica. Puede inhibir enzimas que requieren iones metálicos para su actividad catalítica.
Vías implicadas: El compuesto puede interferir con los procesos celulares al unirse a iones metálicos y perturbar su función.
Compuestos similares:
8-Hidroxiquinolina: Un compuesto padre con propiedades de quelación de metales similares.
5,7-Dicloro-8-hidroxiquinolina: Otro derivado con actividad biológica mejorada.
2-(8-Hidroxiquinolin-7-il)benzaldehído: Un compuesto estructuralmente similar con diferentes patrones de sustitución.
Singularidad: 2-(5-Cloro-8-hidroxiquinolin-7-il)benzaldehído es único debido a la presencia de los grupos cloro e hidroxi en el anillo de quinolina, lo que mejora su capacidad de quelación de metales y su actividad biológica en comparación con otros compuestos similares .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: A parent compound with similar metal-chelating properties.
5,7-Dichloro-8-hydroxyquinoline: Another derivative with enhanced biological activity.
2-(8-Hydroxyquinolin-7-yl)benzaldehyde: A structurally similar compound with different substitution patterns.
Uniqueness: 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde is unique due to the presence of both the chloro and hydroxy groups on the quinoline ring, which enhances its metal-chelating ability and biological activity compared to other similar compounds .
Propiedades
Número CAS |
648896-45-1 |
|---|---|
Fórmula molecular |
C16H10ClNO2 |
Peso molecular |
283.71 g/mol |
Nombre IUPAC |
2-(5-chloro-8-hydroxyquinolin-7-yl)benzaldehyde |
InChI |
InChI=1S/C16H10ClNO2/c17-14-8-13(11-5-2-1-4-10(11)9-19)16(20)15-12(14)6-3-7-18-15/h1-9,20H |
Clave InChI |
HXTFIKJMOVPEKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)C2=CC(=C3C=CC=NC3=C2O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


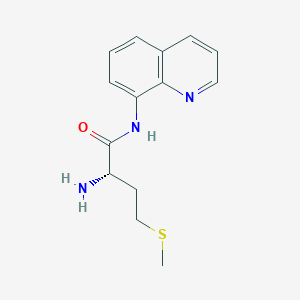
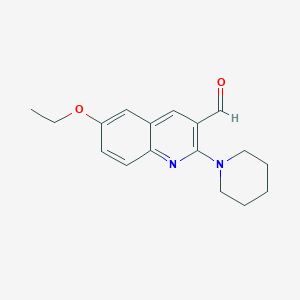
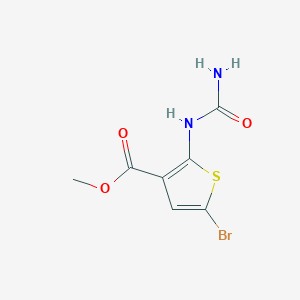
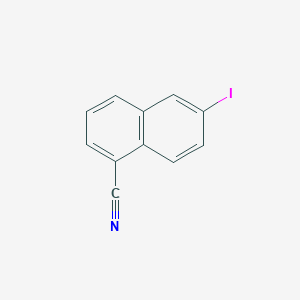


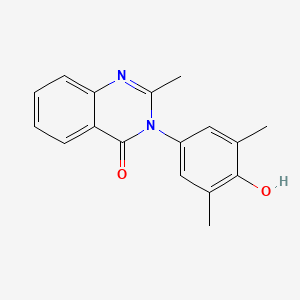
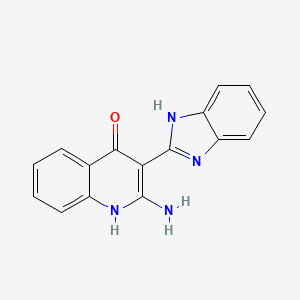
![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)


![3-Iodobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11843699.png)
![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)
![7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B11843709.png)
